molecular formula C17H24FNO3 B1277488 (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine CAS No. 200572-33-4

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

Cat. No.: B1277488
CAS No.: 200572-33-4
M. Wt: 309.4 g/mol
InChI Key: ALBDGYQRKQAUJW-ZFWWWQNUSA-N
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Description

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a chiral piperidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxymethyl group at the 3-position, and a 4-fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent.

    Reduction: The compound can be further reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: (3S,4R)-1-Boc-3-carboxy-4-(4-fluorophenyl)-piperidine.

    Reduction: (3S,4R)-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, in the synthesis of paroxetine, it contributes to the formation of the piperidine ring system, which is crucial for the inhibition of serotonin reuptake . The molecular targets and pathways involved include the serotonin transporter (SERT), which is inhibited by the final product, leading to increased serotonin levels in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection during synthesis. This feature makes it a valuable intermediate in multi-step synthetic processes, particularly in the pharmaceutical industry.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDGYQRKQAUJW-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434299
Record name tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200572-33-4
Record name tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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